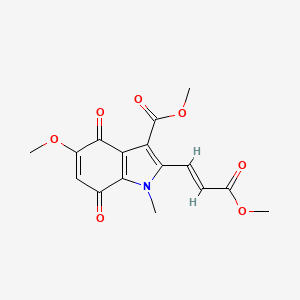
methyl (E)-5-methoxy-2-(3-methoxy-3-oxoprop-1-en-1-yl)-1-methyl-4,7-dioxo-4,7-dihydro-1H-indole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (E)-5-methoxy-2-(3-methoxy-3-oxoprop-1-en-1-yl)-1-methyl-4,7-dioxo-4,7-dihydro-1H-indole-3-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (E)-5-methoxy-2-(3-methoxy-3-oxoprop-1-en-1-yl)-1-methyl-4,7-dioxo-4,7-dihydro-1H-indole-3-carboxylate typically involves a multi-step process. One common method includes the condensation of appropriate starting materials followed by cyclization and esterification reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (E)-5-methoxy-2-(3-methoxy-3-oxoprop-1-en-1-yl)-1-methyl-4,7-dioxo-4,7-dihydro-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its chemical properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.
Substitution: This reaction can replace one functional group with another, modifying the compound’s characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized derivatives, while reduction may produce more reduced forms of the compound. Substitution reactions can result in a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
Methyl (E)-5-methoxy-2-(3-methoxy-3-oxoprop-1-en-1-yl)-1-methyl-4,7-dioxo-4,7-dihydro-1H-indole-3-carboxylate has several scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: It has potential therapeutic applications, such as in drug development and pharmacological studies.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of methyl (E)-5-methoxy-2-(3-methoxy-3-oxoprop-1-en-1-yl)-1-methyl-4,7-dioxo-4,7-dihydro-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to methyl (E)-5-methoxy-2-(3-methoxy-3-oxoprop-1-en-1-yl)-1-methyl-4,7-dioxo-4,7-dihydro-1H-indole-3-carboxylate include:
- Methyl (E)-4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate
- Methyl (2E)-3-[3-benzyl-2-(3-methoxy-3-oxoprop-1-yn-1-yl)-2-(1-naphthyl)imidazolidin-1-yl]acrylate
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for diverse scientific research applications.
Propriétés
Formule moléculaire |
C16H15NO7 |
|---|---|
Poids moléculaire |
333.29 g/mol |
Nom IUPAC |
methyl 5-methoxy-2-[(E)-3-methoxy-3-oxoprop-1-enyl]-1-methyl-4,7-dioxoindole-3-carboxylate |
InChI |
InChI=1S/C16H15NO7/c1-17-8(5-6-11(19)23-3)12(16(21)24-4)13-14(17)9(18)7-10(22-2)15(13)20/h5-7H,1-4H3/b6-5+ |
Clé InChI |
FSGQCPBSYXOZGV-AATRIKPKSA-N |
SMILES isomérique |
CN1C(=C(C2=C1C(=O)C=C(C2=O)OC)C(=O)OC)/C=C/C(=O)OC |
SMILES canonique |
CN1C(=C(C2=C1C(=O)C=C(C2=O)OC)C(=O)OC)C=CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Iodo-5-oxo-5H-thiazolo[3,2-a]pyridine-3-carboxylic acid](/img/structure/B12950336.png)
![(7-Oxaspiro[3.5]nonan-2-yl)hydrazine dihydrochloride](/img/structure/B12950340.png)


![6,7-Dibromothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12950358.png)





![Rel-tert-butyl (1R,3s,5S)-3-amino-1,5-dimethyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12950392.png)

![3-[[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]amino]-4-[[3,5-bis(trifluoromethyl)phenyl]methylamino]cyclobut-3-ene-1,2-dione](/img/structure/B12950405.png)
![4-{[5-(1H-Imidazol-1-yl)pentyl]sulfanyl}aniline](/img/structure/B12950407.png)
